Product packaging for 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione(Cat. No.:)

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

Cat. No.: B8227417
M. Wt: 152.11 g/mol
InChI Key: OQCZUWSXPMWUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione ( 1541253-68-2) is a pharmaceutical intermediate with a molecular formula of C5H4N4O2 and a specified purity of 95% or higher . This heterocyclic compound is part of the imidazo-triazine chemical family, which is of significant interest in medicinal chemistry for the development of novel kinase inhibitors . Specifically, related pyrrolo[2,1-f][1,2,4]triazine derivatives have been identified in scientific literature as potent inhibitors of DYRK1A kinase . DYRK1A is a key regulatory enzyme, and its inhibition is a promising therapeutic strategy for a range of conditions, including certain cancers, neurodegenerative disorders like Alzheimer's disease, and diabetes . As a key synthetic building block, this compound enables research into new therapeutic agents targeting these pathways. It is typically supplied as a solid and should be stored under recommended refrigeration conditions (2°C-8°C) to ensure stability . This product is intended for research and development applications in a laboratory setting and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O2 B8227417 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-3-6-1-2-9(3)8-5(11)7-4/h1-2H,(H2,7,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCZUWSXPMWUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Imidazo 2,1 F 1 2 3 Triazine 2,4 Dione Scaffold and Its Derivatives

Classical and Conventional Synthesis Approaches for Imidazo[2,1-f]rsc.orgresearchgate.netresearchgate.nettriazine Ring Systems

Traditional synthetic routes to the imidazo[2,1-f] rsc.orgresearchgate.netresearchgate.nettriazine ring system have historically relied on well-established cyclization and condensation reactions. These methods often involve multi-step sequences and the strategic use of key intermediates to build the fused heterocyclic core.

Cyclization Reactions for the Formation of the Imidazo[2,1-f]rsc.orgresearchgate.netresearchgate.nettriazine Skeleton

The formation of the bicyclic imidazo[2,1-f] rsc.orgresearchgate.netresearchgate.nettriazine skeleton is often achieved through intramolecular cyclization of a suitably functionalized 1,2,4-triazine (B1199460) precursor. A notable example involves the synthesis of C-ribosyl imidazo[2,1-f] rsc.orgresearchgate.netresearchgate.nettriazines. In this approach, a monocyclic 1,2,4-triazine is condensed with a bromo aldehyde, leading to an intermediate that subsequently undergoes cyclization to form the fused ring system. rsc.org For instance, the reaction of a 1,2,4-triazine with chloroacetaldehyde (B151913) or its dimethyl acetal (B89532) can yield a 6,8-disubstituted imidazo[2,1-f] rsc.orgresearchgate.netresearchgate.nettriazine. rsc.org These cyclization strategies are fundamental in constructing the core scaffold, which can then be further modified.

Condensation Reactions in the Preparation of Substituted Imidazo[2,1-f]rsc.orgresearchgate.netresearchgate.nettriazine Derivatives

Condensation reactions are pivotal in introducing a wide range of substituents onto the imidazo[2,1-f] rsc.orgresearchgate.netresearchgate.nettriazine scaffold, allowing for the exploration of structure-activity relationships. One common strategy involves the reaction of a hydrazino-substituted imidazole (B134444) precursor with various carbonyl compounds. For example, 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones have been utilized as key intermediates. These compounds can react with reagents such as pyruvic acid, chloroacetyl chloride, and phenacyl bromide derivatives to yield a variety of substituted imidazo[2,1-c] rsc.orgresearchgate.netresearchgate.nettriazine derivatives. researchgate.net Similarly, the condensation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with compounds like ethyl acetoacetate, acetylacetone, and isatin (B1672199) has been shown to produce various fused triazine derivatives. researchgate.net These reactions highlight the versatility of condensation chemistry in generating diverse libraries of imidazo (B10784944) rsc.orgresearchgate.netresearchgate.nettriazine analogues.

Strategic Use of Intermediates in Multi-Step Syntheses

The synthesis of complex imidazo[2,1-f] rsc.orgresearchgate.netresearchgate.nettriazine derivatives often necessitates a multi-step approach where the strategic construction and functionalization of key intermediates are crucial. A prime example is the use of 4,5-dihydroxyimidazolidin-2-ones, which can be reacted with thiosemicarbazide (B42300) under acidic conditions to generate imidazo[4,5-e]-1,2,4-triazine derivatives. researchgate.net Another important intermediate, 4-arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-one, serves as a versatile precursor for a range of novel imidazo[2,1-c] rsc.orgresearchgate.netresearchgate.nettriazine derivatives through reactions with various electrophiles. researchgate.net The synthesis of C-ribosyl imidazo[2,1-f] rsc.orgresearchgate.netresearchgate.nettriazines also exemplifies this strategy, where a protected C-nucleoside is formed as an intermediate, which then undergoes further transformations, such as the removal of a methylsulfanyl group, to yield the final product. rsc.org These multi-step sequences allow for precise control over the final structure of the target molecule.

Modern and Green Chemistry Methodologies in Imidazo[2,1-f]rsc.orgresearchgate.netresearchgate.nettriazine Synthesis

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. For the synthesis of imidazo[2,1-f] rsc.orgresearchgate.netresearchgate.nettriazines and related fused systems, microwave-assisted synthesis and polymer-supported techniques have emerged as powerful alternatives to conventional methods.

Microwave-Assisted Synthesis Protocols for Fused Triazine Systems

Microwave-assisted organic synthesis (MAOS) has been widely adopted for its ability to dramatically reduce reaction times, increase yields, and improve product purity. nih.gov This technology has been successfully applied to the synthesis of various fused 1,2,4-triazine systems. For instance, a rapid and efficient solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one has been achieved under microwave irradiation. nih.gov This intermediate can then be used to synthesize a variety of fused heterobicyclic nitrogen systems. nih.gov The synthesis of tri-substituted 1,3,5-triazines has also been accomplished using microwave heating, offering quantitative yields under mild, catalyst-free conditions. mdpi.com Furthermore, one-pot microwave-assisted protocols have been developed for the synthesis of complex heterocyclic systems, such as 2-(imidazo[1,5-a]pyridin-1-yl)pyridinium salts, with yields exceeding 80%. mdpi.com

ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-oneReflux for 2 hours, 62% yield2 minutes, 98% yield nih.gov
Synthesis of tri-substituted 1,3,5-triazinesConventional heating, less efficient100 °C for 3 hours, higher yields mdpi.com
Synthesis of 2-(imidazo[1,5-a]pyridin-1-yl)pyridinium saltsNot specifiedHigh yields (>80%) mdpi.com

Exploration of Solvent-Free Conditions and Ionic Liquid Applications

The pursuit of environmentally benign and efficient synthetic methods has led to the exploration of solvent-free reaction conditions and the application of ionic liquids in the synthesis of heterocyclic compounds. ewha.ac.kr Solvent-free approaches, often involving grinding solid reactants, can lead to high yields of the desired products, such as azines, pyrazoles, and pyridazinones, without the need for catalysts or additives. ewha.ac.kr These reactions are typically conducted at ambient conditions, are operationally simple, and minimize waste production. ewha.ac.kr

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable physicochemical characteristics. researchgate.netnih.govnih.gov Imidazolium-based ionic liquids are particularly well-studied and have been employed in various reactions, including cyclization reactions. researchgate.netnih.govmdpi.com The use of ILs can enhance reaction rates and selectivity, and their non-volatile nature makes them a greener alternative to traditional organic solvents. researchgate.netnih.gov Functionalized ILs, incorporating active groups like hydroxyl or ether moieties, can be designed to have low toxicity and be readily biodegradable. nih.gov In some cases, ILs can act as both the solvent and a catalyst, for instance, in Heck or Suzuki reactions where an imidazolium (B1220033) cation can form a carbene-palladium complex. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of Imidazo[2,1-f]rsc.orgnih.govresearchgate.nettriazine Derivatives

The synthesis of complex heterocyclic systems such as imidazo[2,1-f] rsc.orgnih.govresearchgate.nettriazine derivatives often presents challenges in controlling regioselectivity and stereoselectivity. Regioselectivity, the preferential formation of one constitutional isomer over another, is a critical aspect in these syntheses. For instance, the reaction of imidazo[4,5-e] rsc.orgnih.govresearchgate.nettriazine-3-thiones with various phenacyl bromides has been shown to proceed with high regioselectivity, leading to the formation of linear 7-arylimidazo-[4,5-e]thiazolo[3,2-b] rsc.orgnih.govresearchgate.nettriazines. Similarly, the condensation of 3-thioxo-1,2,4-triazin-5-ones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields thiazolo[3,2-b]-1,2,4-triazines as the sole products, demonstrating high regioselectivity. nih.govd-nb.info Methods for the regiodirected synthesis of different series of functionalized imidazothiazolotriazines have been developed, allowing for the selective preparation of each regioisomer. nih.govd-nb.info

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration. A highly regio- and diastereoselective one-pot method has been developed for the synthesis of new polynuclear dispiroheterocyclic systems containing the imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine moiety, resulting in the formation of five stereogenic centers. researchgate.net This was achieved through a 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net

Derivatization and Functionalization Strategies for the Imidazo[2,1-f]rsc.orgnih.govresearchgate.nettriazine Core

Introduction of Diverse Substituents onto the Fused Ring System

The functionalization of the imidazo[2,1-f] rsc.orgnih.govresearchgate.nettriazine core is crucial for modulating its physicochemical and biological properties. Various synthetic strategies have been developed to introduce a wide range of substituents onto this fused ring system.

One common approach involves the condensation of a substituted 1,2,4-triazine with a suitable partner. For example, the 6-methylsulfanyl derivative of an imidazo[2,1-f] rsc.orgnih.govresearchgate.nettriazine C-nucleoside was synthesized by condensing a monocyclic 1,2,4-triazine with a bromo aldehyde, followed by cyclization. rsc.org The resulting 8-methylsulfanyl group could then be removed and replaced with other functionalities. rsc.org Similarly, cyclization with chloroacetaldehyde or its dimethyl acetal yields a 6,8-bis(methylsulfanyl)imidazo[2,1-f] rsc.orgnih.govresearchgate.nettriazine, which can be converted into the parent heterocycle or various mono- and di-substituted derivatives. rsc.org

Another strategy involves the reaction of hydrazino derivatives of related imidazole systems with reagents like pyruvic acid, chloroacetyl chloride, and phenacyl bromide derivatives to introduce different substituents and form the triazine ring. researchgate.net This allows for the synthesis of a variety of imidazo[2,1-c] rsc.orgnih.govresearchgate.nettriazine derivatives with diverse substitution patterns. researchgate.net

The table below summarizes some of the key starting materials and the resulting substituted imidazo[2,1-f] rsc.orgnih.govresearchgate.nettriazine derivatives.

Starting MaterialReagentResulting Derivative
1,2,4-triazineBromo aldehyde6-methylsulfanyl derivative
1,2,4-triazineChloroacetaldehyde6,8-bis(methylsulfanyl)imidazo[2,1-f] rsc.orgnih.govresearchgate.nettriazine
4-Arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-onesPyruvic acid6-Arylidine-3-methyl-8-phenylimidazo[2,1-c] rsc.orgnih.govresearchgate.nettriazine-4,7(6H,8H)diones
4-Arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-onesChloroacetyl chloride6-arylidine-8-phenyl-6,8-dihydroimidazo[2,1-c] rsc.orgnih.govresearchgate.nettriazine-3,7-(2H,4H)-diones

Synthesis of Bioisosteric Analogues of 1H-imidazo[2,1-f]rsc.orgnih.govresearchgate.nettriazine-2,4-dione

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The 1,2,3-triazole ring is a well-known bioisostere for various functional groups and heterocycles, including the imidazole ring. unimore.it This is due to its structural features that allow it to mimic different functionalities. unimore.it

In the context of imidazo[2,1-f] rsc.orgnih.govresearchgate.nettriazine-2,4-dione, the synthesis of bioisosteric analogues often involves the replacement of the imidazole moiety with a 1,2,3-triazole or other azole rings. For example, the amide functionality in certain biologically active molecules has been successfully replaced with a 1,2,3-triazole, leading to compounds with improved potency. nih.gov The synthesis of these analogues can be achieved through various methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of an azide (B81097) with an appropriate alkyne. nih.gov

The following table presents examples of bioisosteric replacements for the imidazole ring in related heterocyclic systems.

Original MoietyBioisosteric ReplacementSynthetic Method
Imidazole1,2,3-TriazoleCopper-catalyzed azide-alkyne cycloaddition (CuAAC)
Amide1,2,3-TriazoleCyclization of azide with alkyne
Amide1,2,4-Triazole (B32235)Not specified
Amide1,3,4-OxadiazoleNot specified

Preparation of Nucleoside Analogues Bearing the Imidazo[2,1-f]rsc.orgnih.govresearchgate.nettriazine Moiety

Nucleoside analogues are a critical class of compounds with significant therapeutic applications, particularly as antiviral and anticancer agents. The synthesis of nucleoside analogues incorporating the imidazo[2,1-f] rsc.orgnih.govresearchgate.nettriazine moiety has been a subject of considerable research.

One approach to synthesizing these analogues is through the direct glycosylation of the heterocyclic base. For instance, the trimethylsilyl (B98337) derivative of 2-aminoimidazo[1,2-a]-s-triazin-4-one can be glycosylated with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid like stannic chloride, followed by debenzoylation to yield the desired nucleoside analogue. nih.gov

Another strategy involves the synthesis of C-nucleosides, where the sugar moiety is attached to the heterocyclic base via a carbon-carbon bond. rsc.org This can enhance metabolic stability. nih.gov For example, a C-ribosyl imidazo[2,1-f] rsc.orgnih.govresearchgate.nettriazine has been synthesized by condensing a 1,2,4-triazine with a bromo aldehyde, leading to the formation of a protected C-nucleoside which can be further modified. rsc.org

The table below outlines different approaches for the synthesis of nucleoside analogues.

Nucleoside TypeSynthetic ApproachKey Reagents
N-NucleosideDirect glycosylationTrimethylsilyl derivative of base, protected ribose, Lewis acid
C-NucleosideCondensation and cyclization1,2,4-triazine, bromo aldehyde

Elucidation of Reaction Mechanisms and Pathways for Imidazo[2,1-f]rsc.orgnih.govresearchgate.nettriazine Formation and Transformation

Understanding the reaction mechanisms involved in the formation and transformation of imidazo[2,1-f] rsc.orgnih.govresearchgate.nettriazine derivatives is essential for optimizing reaction conditions and designing new synthetic routes.

The formation of the imidazo[2,1-f] rsc.orgnih.govresearchgate.nettriazine ring system often proceeds through a series of condensation and cyclization steps. For example, the reaction of imidazothiazolotriazines with esters of acetylenedicarboxylic acid is proposed to proceed via a Michael addition product, which then undergoes cyclization involving a nitrogen atom to form the fused ring system. nih.gov

Base-induced rearrangements are also a common transformation for these heterocyclic systems. beilstein-journals.orgnih.gov For instance, imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines can undergo skeletal rearrangements under the action of a base like potassium hydroxide (B78521) in methanol. beilstein-journals.org These transformations can involve an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. beilstein-journals.org The mechanism for the formation of imidazo[4,5-e] rsc.orgnih.govthiazino[2,3-c] rsc.orgnih.govresearchgate.nettriazines from imidazo[4,5-e]thiazolo[2,3-c] rsc.orgnih.govresearchgate.nettriazines involves a redistribution of electron density after protonation of a carbonyl group, leading to cleavage of a C-N bond in the triazine ring, followed by proton transfer. beilstein-journals.orgnih.gov

In some cases, the triazine ring itself can undergo contraction to form an imidazole ring. This can be initiated by various reagents, including reducing agents, oxidants, and acids, or through tandem reactions. researchgate.net

Ring Contraction and Expansion Reactions Involving 1,2,4-Triazine Derivatives

Ring contraction and expansion reactions represent a powerful strategy for the synthesis of novel heterocyclic frameworks from readily available precursors. In the context of 1,2,4-triazine chemistry, these transformations can be utilized to access the fused imidazo[2,1-f] researchgate.netrsc.orgrsc.orgtriazine system, although direct synthesis of the 2,4-dione derivative via this route is less commonly documented than for analogous systems.

Ring contraction of 1,2,4-triazine derivatives has been reported to yield imidazole rings. rsc.orgbeilstein-journals.org These reactions often proceed under the influence of various reagents, including reducing agents, oxidants, and acids, which can induce a rearrangement and extrusion of a nitrogen atom from the triazine ring to form the five-membered imidazole ring. rsc.orgbeilstein-journals.org For instance, certain substituted 1,2,4-triazines can undergo contraction to form imidazoles, a transformation that highlights the synthetic utility of the triazine ring as a synthon for other heterocycles. rsc.org

Conversely, ring expansion reactions, particularly in fused systems, can also lead to novel heterocyclic structures. For example, the expansion of a fused thiazolidine (B150603) ring in imidazo[4,5-e]thiazolo[3,2-b] researchgate.netrsc.orgrsc.orgtriazine derivatives has been shown to produce imidazo[4,5-e] researchgate.netresearchgate.netthiazino[2,3-c] researchgate.netrsc.orgrsc.orgtriazines. researchgate.netnih.gov This type of reaction, often base-induced, involves the cleavage of a bond within the smaller ring and the incorporation of atoms to form a larger, more stable ring system. researchgate.netnih.gov While this specific example leads to a thiazino-fused system, it demonstrates the principle of ring expansion as a viable synthetic tool in the broader class of fused imidazotriazines.

The following table summarizes examples of ring contraction and expansion reactions in related triazine systems.

Starting MaterialReagent/ConditionProductReaction TypeReference
Substituted 1,2,4-triazinesReducing agents, oxidants, acidsImidazole derivativesRing Contraction rsc.orgbeilstein-journals.org
Imidazo[4,5-e]thiazolo[3,2-b] researchgate.netrsc.orgrsc.orgtriazin-6(7H)-ylidene)acetic acid estersKOH, methanolImidazo[4,5-e] researchgate.netresearchgate.netthiazino[2,3-c] researchgate.netrsc.orgrsc.orgtriazinesRing Expansion researchgate.netnih.gov
1,3,5-TriazinethionesOxidizing agents (e.g., m-CPBA)1,2,4-ThiadiazolesRing Contraction researchgate.net

Skeletal Rearrangements in Fused Imidazotriazine Systems

Skeletal rearrangements are fundamental transformations in organic synthesis that allow for the conversion of one isomeric structure into another, often leading to more stable or synthetically useful scaffolds. In the realm of fused imidazotriazine chemistry, such rearrangements are well-documented and provide access to a variety of isomeric products. researchgate.netrsc.orgnih.govnih.gov

A notable example of skeletal rearrangement is observed in the conversion of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine derivatives to their corresponding imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine isomers. rsc.org This type of rearrangement can be induced by bases such as potassium hydroxide and is believed to proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net Such transformations are crucial for accessing specific substitution patterns and regioisomers that may not be available through direct synthesis.

These rearrangements are not limited to thiazolo-fused systems. The core imidazotriazine skeleton itself can be subject to rearrangements that alter the fusion pattern and the relative positions of the nitrogen atoms. The driving force for these rearrangements is often the formation of a thermodynamically more stable isomer. The specific conditions, such as the nature of the base, solvent, and temperature, can play a critical role in the outcome of these reactions.

The table below provides examples of skeletal rearrangements in fused imidazotriazine systems.

Starting IsomerReagent/ConditionRearranged ProductKey TransformationReference
Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazinesKOH, methanolImidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazinesChange in the fusion of the thiazole (B1198619) and triazine rings researchgate.net
(Z)-1,3-Dialkyl-7-arylmethylidene-1,3a,4,9a-tetrahydroimidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine-2,7(3H,7H)-dionesAldol condensation with aromatic aldehydes followed by rearrangement(Z)-1,3-Dialkyl-7-arylmethylidene-1,3a,4,9a-tetrahydroimidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8(3H,7H)-dionesSkeletal rearrangement of the thiazolotriazine fragment rsc.org

Tandem and Cascade Cyclization Reactions

The synthesis of the imidazo[2,1-f] researchgate.netrsc.orgrsc.orgtriazine scaffold can be envisioned through tandem or cascade reactions. A plausible approach involves the reaction of a suitably functionalized imidazole precursor with a reagent that can provide the necessary atoms for the formation of the triazine ring. For example, a 2-hydrazinoimidazole derivative could potentially undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound or its equivalent, such as oxalyl chloride or diethyl oxalate, to form the desired 1H-imidazo[2,1-f] researchgate.netrsc.orgrsc.orgtriazine-2,4-dione in a tandem sequence of condensation and cyclization.

While direct examples for the 2,4-dione are not prevalent in the literature, related cascade reactions have been reported for analogous systems. For instance, a series of imidazo[4,5-e] researchgate.netresearchgate.netthiazino[2,3-c] researchgate.netrsc.orgrsc.orgtriazines were synthesized via a cascade sequence involving hydrolysis and skeletal rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] researchgate.netrsc.orgrsc.orgtriazines. researchgate.netnih.gov Similarly, domino annulation reactions have been developed for the synthesis of various 1,2,4-triazine derivatives. mdpi.com These examples underscore the potential of tandem and cascade strategies in the efficient construction of the imidazo[2,1-f] researchgate.netrsc.orgrsc.orgtriazine core.

The following table illustrates examples of tandem and cascade reactions leading to related heterocyclic systems.

PrecursorsReagents/ConditionsProductReaction TypeReference
Imidazo[4,5-e]thiazolo[2,3-c] researchgate.netrsc.orgrsc.orgtriazin-7(8H)-ylidene)acetic acid estersExcess KOH in methanolImidazo[4,5-e] researchgate.netresearchgate.netthiazino[2,3-c] researchgate.netrsc.orgrsc.orgtriazinesCascade hydrolysis and skeletal rearrangement researchgate.netnih.gov
Ketones, aldehydes, alkynes, etc.Various (e.g., domino annulation)1,2,4-Triazine derivatives[4+2] Domino Annulation mdpi.com
(1,2,5-Oxadiazolyl)carboxamides with an amino functionalityDiazotization/azo coupling researchgate.netrsc.orgbeilstein-journals.orgOxadiazolo[3,4-d] researchgate.netrsc.orgresearchgate.nettriazin-7(6H)-oneTandem Diazotization/Cyclization

Advanced Spectroscopic and Structural Characterization of 1h Imidazo 2,1 F 1 2 3 Triazine 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including complex heterocyclic systems like imidazo[2,1-f] rsc.orguobasrah.edu.iqnih.govtriazine derivatives.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of imidazo[2,1-f] rsc.orguobasrah.edu.iqnih.govtriazine derivatives. In ¹H NMR spectra, the chemical shifts, multiplicity (splitting patterns), and integration of proton signals provide information about the electronic environment and connectivity of hydrogen atoms. For instance, aromatic protons in these systems typically appear in distinct regions of the spectrum, and their coupling patterns can reveal substitution patterns on the rings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached atoms and functional groups. For example, the carbonyl carbons in the dione (B5365651) structure of the parent compound would exhibit characteristic downfield shifts. Analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of atoms within the molecular structure. In studies of various imidazo[2,1-c] rsc.orguobasrah.edu.iqnih.govtriazine derivatives, the structures of newly synthesized compounds were confirmed using spectral data, including ¹H and ¹³C NMR. researchgate.net

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a substituted imidazo[2,1-f] rsc.orguobasrah.edu.iqnih.govtriazine derivative based on typical values for similar heterocyclic systems.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Imidazole (B134444) CH7.0 - 8.5110 - 140
Triazine N-H9.0 - 12.0-
Carbonyl C=O-150 - 170
Other Ring Carbons-120 - 150
Substituent ProtonsVariableVariable

Note: Actual chemical shifts can vary depending on the solvent and the specific substituents on the heterocyclic core.

For more complex derivatives of 1H-imidazo[2,1-f] rsc.orguobasrah.edu.iqnih.govtriazine-2,4-dione, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for complete structural elucidation.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded, which is crucial for determining stereochemistry and conformation.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the entire molecular framework, including quaternary carbons.

These advanced NMR methods have been successfully applied to confirm the structures of various complex heterocyclic systems, including related triazine derivatives.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the FT-IR spectra of 1H-imidazo[2,1-f] rsc.orguobasrah.edu.iqnih.govtriazine-2,4-dione and its derivatives, characteristic absorption bands are expected for the following functional groups:

Functional Group Characteristic FT-IR Absorption (cm⁻¹)
N-H stretching (triazine ring)3100 - 3400
C-H stretching (imidazole ring)3000 - 3100
C=O stretching (dione carbonyls)1680 - 1750
C=N stretching (ring systems)1500 - 1650
C-N stretching1200 - 1350

For example, in the synthesis of novel imidazo[2,1-c] rsc.orguobasrah.edu.iqnih.govtriazine derivatives, the presence of two carbonyl bands in the IR spectra was a key piece of evidence for the formation of the dione structure. researchgate.net Specifically, 6-arylidine-8-phenyl-6,8-dihydroimidazo[2,1-c] rsc.orguobasrah.edu.iqnih.govtriazine-3,7-(2H,4H)-diones showed absorption bands indicating an NH of the triazine ring, in addition to two carbonyl bands at 1730–1713 cm⁻¹ and 1664–1660 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis. These spectroscopic methods have been used in conjunction with computational studies for the comprehensive identification of related heterocyclic compounds. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. The structures of various synthesized imidazo[4,5-e] rsc.orgbeilstein-journals.orgthiazino[2,3-c] rsc.orguobasrah.edu.iqnih.govtriazines were confirmed by IR, ¹H and ¹³C NMR spectroscopy, and high-resolution mass spectrometry. beilstein-journals.org

When subjected to mass spectrometry, derivatives of 1H-imidazo[2,1-f] rsc.orguobasrah.edu.iqnih.govtriazine-2,4-dione will fragment in a characteristic pattern. Analysis of these fragmentation pathways can help to confirm the proposed structure. For instance, the loss of neutral molecules such as CO or N₂ is a common fragmentation pathway for such heterocyclic systems. The mass spectra of various fused 1,2,4-triazine (B1199460) heterocyclic compounds have been investigated to understand their decomposition modes.

A hypothetical fragmentation pattern for the parent compound is outlined in the table below:

m/z Value Possible Fragment Plausible Neutral Loss
[M]+Molecular Ion-
[M - 28]+Loss of Carbon MonoxideCO
[M - 28 - 28]+Sequential Loss of COCO
[M - 43]+Loss of HNCOHNCO

The study of mass spectral fragmentation patterns has been instrumental in the characterization of a wide range of 1,2,4-triazine derivatives.

X-ray Crystallography and Solid-State Structural Analysis

For derivatives of 1H-imidazo[2,1-f] rsc.orguobasrah.edu.iqnih.govtriazine-2,4-dione that can be obtained as single crystals, X-ray diffraction analysis can provide an unambiguous structural determination. This technique has been used to establish the structures of related benzo[e] rsc.orguobasrah.edu.iqnih.govtriazine derivatives. researchgate.net The crystal structure of a molecule reveals not only its internal geometry but also how the molecules pack together in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for understanding the solid-state properties of the material. The structures of novel binuclear complexes of Pb(II) with a 1,2,4-triazine derived ligand were determined using single-crystal X-ray diffraction. rsc.org

A representative table of crystallographic data that could be obtained for a derivative is shown below:

Parameter Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Example Value
b (Å)Example Value
c (Å)Example Value
β (°)Example Value
Volume (ų)Example Value
ZExample Value
Calculated Density (g/cm³)Example Value

This detailed structural information is vital for structure-activity relationship (SAR) studies and for the rational design of new derivatives with specific properties.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Other Non-Covalent Interactions, within Crystal Lattices

The crystal packing and supramolecular architecture of imidazo[2,1-f] sunway.edu.myresearchgate.netnih.govtriazine systems are governed by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The inherent hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygens and triazine nitrogen atoms) in the 1H-imidazo[2,1-f] sunway.edu.myresearchgate.netnih.govtriazine-2,4-dione scaffold are expected to form robust and predictable hydrogen bonding motifs.

Studies on related fused heterocyclic systems, such as imidazo[1,2-a] sunway.edu.mynih.govnih.govtriazines, provide a model for these interactions. For instance, the crystal structure of 7-(4-methylphenyl)imidazo[1,2-a] sunway.edu.mynih.govnih.govtriazin-4-amine reveals that centrosymmetrically related molecules associate through amine-N—H···N(triazine) hydrogen bonds, forming classic eight-membered {···HNCN}₂ synthons. sunway.edu.my These dimeric units are further connected into one-dimensional chains by additional N—H···N hydrogen bonds, demonstrating the capacity of the imidazotriazine core to create extended supramolecular structures. sunway.edu.my

Similarly, in co-crystals involving diaminotriazine molecules, N—H···N and N—H···O hydrogen bonds are the dominant interactions, generating R²₂(8) graph set motifs. researchgate.net For 1H-imidazo[2,1-f] sunway.edu.myresearchgate.netnih.govtriazine-2,4-dione, the presence of both N-H donors and carbonyl C=O acceptors would likely lead to the formation of strong N—H···O hydrogen bonds, creating tape or sheet-like structures. These primary interactions would be further supported by weaker C—H···O and C—H···N contacts.

Below is a table summarizing typical hydrogen bonding parameters observed in a related heterocyclic compound, which can be considered representative for the synthons expected in the title compound's crystal lattice.

Donor (D)HAcceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Symmetry Operation
N5H2nN20.882.0663.103179.61−x, 2−y, 1−z
N5H1nN10.882.0743.012168.2−1/2+x, 3/2−y, −1/2+z
Data derived from the crystal structure of 7-(4-methylphenyl)imidazo[1,2-a] sunway.edu.mynih.govnih.govtriazin-4-amine. sunway.edu.my

Polymorphism and Crystallization Studies of 1H-imidazo[2,1-f]sunway.edu.myresearchgate.netnih.govtriazine-2,4-dione Systems

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry, particularly for pharmacologically active molecules. Each polymorph possesses a unique crystal lattice and, consequently, different physicochemical properties. However, specific studies focusing on the polymorphism and crystallization of 1H-imidazo[2,1-f] sunway.edu.myresearchgate.netnih.govtriazine-2,4-dione and its direct derivatives are not extensively documented in the current scientific literature.

The crystallization process for related imidazotriazine derivatives is typically achieved by slow evaporation from common organic solvents such as ethanol (B145695) or dimethylformamide (DMF). nih.gov The formation of specific crystalline forms, including potential polymorphs or solvates, is highly dependent on factors like solvent choice, temperature, and rate of crystallization. For instance, the crystallization of 1H-1,2,4-triazole-3,5-diamine in the presence of sodium perchlorate (B79767) yielded a hydrate, indicating that additives can influence the final crystal form obtained. nih.gov It is plausible that 1H-imidazo[2,1-f] sunway.edu.myresearchgate.netnih.govtriazine-2,4-dione could also form hydrates or solvates due to the presence of strong hydrogen bond accepting sites. Comprehensive polymorphic screening, utilizing a variety of solvents and crystallization conditions, would be necessary to fully explore the solid-state landscape of this compound system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. The fused aromatic system of 1H-imidazo[2,1-f] sunway.edu.myresearchgate.netnih.govtriazine-2,4-dione is expected to give rise to characteristic absorption bands in the UV-Vis region, corresponding primarily to π→π* and n→π* transitions.

The electronic properties and absorption wavelengths are highly sensitive to the substitution pattern on the imidazo[2,1-f] sunway.edu.myresearchgate.netnih.govtriazine-2,4-dione core. The introduction of electron-donating or electron-withdrawing groups can significantly shift the absorption maxima (λmax) and alter the molar absorptivity (ε). The presence of the carbonyl groups in the dione structure is also expected to influence the electronic transitions compared to the unsubstituted parent imidazo[2,1-f] sunway.edu.myresearchgate.netnih.govtriazine.

The table below presents theoretical and experimental UV-Vis data for related triazine derivatives to illustrate the typical range of electronic absorptions.

Compound/Systemλmax (nm)Transition TypeMethod
1,2,4-Triazine~390n→πPhoton Absorption
1,2,4-Triazine~250π→πPhoton Absorption
Triazine-based Hydrazone (Compound 1)335, 260π→π* / n→πExperimental (in CHCl₃)
Triazine-based Hydrazone (Compound 1)363, 303π→π / n→π*Calculated (TD-DFT)
Data derived from studies on the parent 1,2,4-triazine nih.gov and a triazine-based hydrazone derivative. mdpi.com

These examples underscore that the imidazo[2,1-f] sunway.edu.myresearchgate.netnih.govtriazine-2,4-dione system likely possesses strong UV absorption, with transitions that can be modulated by structural modifications, making it a potentially interesting chromophore for various applications.

Computational and Theoretical Investigations of 1h Imidazo 2,1 F 1 2 3 Triazine 2,4 Dione Systems

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of imidazo[2,1-f] irjweb.comnih.govnih.govtriazine systems. irjweb.comscirp.org This quantum mechanical modeling method allows for the accurate calculation of molecular properties by approximating the electron density of the system. Typically, calculations are performed using specific functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with various basis sets like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. irjweb.comd-nb.infonih.gov These studies are fundamental for understanding the behavior of this heterocyclic scaffold.

Prediction of Optimized Geometries and Conformational Preferences

A crucial first step in the theoretical analysis of 1H-imidazo[2,1-f] irjweb.comnih.govnih.govtriazine-2,4-dione and its derivatives is the determination of their most stable three-dimensional structure, known as the optimized geometry. DFT calculations are employed to find the minimum energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. mdpi.com

Table 1: Representative Predicted Geometrical Parameters for a Triazine-Based Derivative Data derived from computational studies on similar heterocyclic systems.

ParameterBond/AnglePredicted Value (DFT)
Bond LengthC=O1.221 Å - 1.252 Å
Bond LengthC-N (ring)~1.35 Å - 1.40 Å
Bond AngleN-C-N~120° - 125°
Dihedral AngleTriazine Ring - Phenyl Ring31.77° - 61.08°

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Electronic Excitation Energies

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and chemical reactivity of a molecule. aimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com

A small HOMO-LUMO gap suggests the molecule is more polarizable and prone to chemical reactions. researchgate.net

In studies of imidazo[2,1-f] irjweb.comnih.govnih.govtriazine derivatives and similar structures, the HOMO is often localized on the electron-rich portions of the molecule, such as the imidazole (B134444) ring, while the LUMO is typically distributed over the electron-accepting triazine moiety. d-nb.infoaimspress.com This distribution dictates how the molecule interacts with other chemical species. Electronic excitation energies, which correspond to the energy required to promote an electron to a higher energy state, are calculated using Time-Dependent DFT (TD-DFT) to predict the molecule's UV-Vis absorption properties. d-nb.infonih.gov

Table 2: Predicted Frontier Orbital Energies for a Triazine Derivative Illustrative data from DFT calculations on a representative triazine system.

ParameterEnergy (eV)
HOMO Energy-6.29
LUMO Energy-1.81
HOMO-LUMO Gap (ΔE)4.48

Calculation of Molecular Electrostatic Potential (MEP) and Atomic Charge Distribution (e.g., Mulliken, NBO Charges)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. scirp.org It helps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. bhu.ac.in

For molecules containing the imidazo[2,1-f] irjweb.comnih.govnih.govtriazine-2,4-dione core, MEP maps typically show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen and oxygen atoms, indicating these are the primary sites for interacting with positive charges or electrophiles. scirp.orgresearchgate.net

Positive Potential (Blue): Generally located around the hydrogen atoms attached to the heterocyclic rings. bhu.ac.in

In addition to MEP, specific atomic charges are calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. bhu.ac.in These calculations assign partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution and polarity of specific bonds. Analysis consistently shows that hydrogen atoms carry a positive charge, while electronegative atoms like oxygen and nitrogen carry negative charges. bhu.ac.in

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides deeper insight into the electronic structure by examining interactions between orbitals within the molecule. This method quantifies the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2).

Theoretical Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) and Comparison with Experimental Data

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can be directly compared with experimental results to confirm their structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies often correspond well to experimental IR spectra, although a scaling factor (e.g., 0.959) is typically applied to the calculated values to correct for anharmonicity and other systematic errors. nih.gov This allows for the precise assignment of characteristic bands, such as C=O and N-H stretching vibrations. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts are often in good agreement with experimental data, aiding in the structural elucidation of complex derivatives. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. d-nb.infonih.gov The calculations provide the maximum absorption wavelength (λmax) and oscillator strength, which relate to the color and electronic properties of the compound.

Molecular Docking and Ligand-Target Interaction Modeling

The 1H-imidazo[2,1-f] irjweb.comnih.govnih.govtriazine-2,4-dione scaffold and its derivatives are of significant interest in medicinal chemistry due to their potential to interact with biological targets. ijpsr.inforesearchgate.net Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a protein or enzyme. nih.gov

In these studies, derivatives of the imidazo[2,1-f] irjweb.comnih.govnih.govtriazine core are modeled and "docked" into the active site of a specific protein target. For instance, related triazine structures have been investigated as potential inhibitors of enzymes like human D-amino acid oxidase (h-DAAO), various protein kinases, and cyclooxygenase-II (COX-II). nih.govnih.govaascit.org

The docking analysis provides several key pieces of information:

Binding Affinity: A scoring function estimates the free energy of binding (often in kcal/mol), indicating the strength of the interaction. A lower score typically suggests a stronger, more favorable interaction. nih.gov

Binding Mode: The simulation reveals the precise orientation of the ligand within the active site.

Intermolecular Interactions: It identifies the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds (e.g., with amino acid residues like serine or arginine), hydrophobic interactions, and π-π stacking. nih.govresearchgate.net

These computational insights are invaluable for structure-activity relationship (SAR) studies, helping to guide the design and synthesis of more potent and selective inhibitors. nih.gov

Elucidation of Potential Binding Poses and Interaction Hypotheses with Biological Receptors

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mechanisms of imidazo[2,1-f] nih.govnih.govnih.govtriazine derivatives with various biological targets.

Studies on closely related 1,2,4-triazine (B1199460) scaffolds have provided valuable insights into their binding modes. For instance, docking studies of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, which share a core structure with the subject compound, identified key interactions within the active site of human d-amino acid oxidase (h-DAAO), a target for schizophrenia treatment. nih.govnih.gov These investigations revealed that the triazine structure is crucial for forming hydrogen bonds with the protein backbone. nih.govnih.gov

Key amino acid residues were identified as essential for the interaction between these inhibitors and the h-DAAO receptor. nih.govnih.gov The interactions are multifaceted, involving a combination of hydrogen bonds and hydrophobic contacts that stabilize the ligand in the binding pocket. nih.govnih.gov One study identified a particularly effective compound, Pred28, a 1,2,4-triazine-3(2H)-one derivative, which showed a high binding affinity for the protein tubulin with a docking score of -9.6 kcal/mol. nih.gov

Table 1: Key Amino Acid Residues in h-DAAO Interaction with 1,2,4-Triazine Derivatives

Interaction Type Interacting Residues
Hydrogen Bonding Gly313, Arg283, Tyr224, Tyr228
Hydrophobic Interactions Leu51, His217, Gln53, Leu215

Data sourced from studies on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione inhibitors. nih.govnih.gov

These computational models suggest that the dione (B5365651) functional groups and the nitrogen atoms within the imidazo[2,1-f] nih.govnih.govnih.govtriazine-2,4-dione core are likely to be primary sites for hydrogen bonding, while substituted moieties can be tailored to optimize hydrophobic interactions within the receptor's binding site.

Computational Assessment of Protein-Ligand Complex Stability and Energetics

Beyond predicting binding poses, computational methods are employed to assess the stability and energetics of the formed protein-ligand complexes. The binding energy, often calculated in kcal/mol, provides a quantitative measure of the affinity between the ligand and its target.

For example, the docking of novel 1,2,4-triazine-3(2H)-one derivatives as potential tubulin inhibitors for breast cancer therapy identified compounds with high binding affinities. nih.gov The most promising compound exhibited a docking score of -9.6 kcal/mol, indicating a strong and favorable interaction with the target protein. nih.gov Such calculations are critical for ranking potential drug candidates and prioritizing them for further experimental validation.

The stability of these interactions is further interrogated using more advanced simulation techniques, as discussed in the following section.

Molecular Dynamics Simulations to Explore Conformational Changes and Dynamic Interactions

Molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, providing insights into its stability and the conformational changes that may occur over time. These simulations model the atomic movements of the system, allowing researchers to observe the persistence of key interactions identified through docking.

In studies involving 1,2,4-triazine derivatives, MD simulations have been crucial in confirming the stability of the ligand within the active site of its target protein. nih.govnih.gov For instance, simulations conducted for 100 nanoseconds on a tubulin-inhibitor complex demonstrated notable stability, characterized by a low root mean square deviation (RMSD) of the ligand's atomic positions. nih.gov A low RMSD value indicates that the ligand maintains a consistent binding pose throughout the simulation, reinforcing the validity of the docking results.

MD simulations on h-DAAO inhibitors with a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold have further elucidated the role of specific interactions. nih.govnih.gov These studies confirmed that hydrogen bonds formed by the triazine structure and hydrophobic interactions with key residues like Leu51, His217, Gln53, and Leu215 are vital for maintaining the stability of the inhibitor at the protein's binding site. nih.govnih.gov

Table 2: Summary of Molecular Dynamics Simulation Findings for 1,2,4-Triazine Derivatives

System Simulation Length Key Finding Reference
1,2,4-triazine-3(2H)-one derivative with Tubulin 100 ns Demonstrated notable stability with low RMSD. nih.gov
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione with h-DAAO Not Specified Confirmed stability of the inhibitor at the binding site. nih.govnih.gov

These dynamic studies are essential for a comprehensive understanding of the ligand-receptor interactions, moving beyond a static picture to a more realistic representation of the biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[2,1-f]nih.govnih.govnih.govtriazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

For derivatives of the 1,2,4-triazine scaffold, 3D-QSAR studies have been successfully applied. nih.govnih.gov In a study on h-DAAO inhibitors, robust models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govnih.gov These models demonstrated good predictive power and stability, as indicated by their statistical parameters. nih.govnih.gov

Table 3: Statistical Results of 3D-QSAR Models for h-DAAO Inhibitors

Model q² (Cross-validated correlation coefficient) r² (Non-cross-validated correlation coefficient)
CoMFA 0.613 0.966
CoMSIA 0.669 0.985

Data from a study on 37 inhibitors with a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold. nih.govnih.gov

The contour maps generated from these 3D-QSAR models provide a visual representation of how different structural features influence inhibitory activity, guiding the design of new, more potent compounds. nih.govnih.gov Another QSAR study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors achieved a predictive accuracy (R²) of 0.849. nih.gov This model revealed that descriptors such as absolute electronegativity and water solubility significantly impact the inhibitory activity. nih.gov These findings offer a reliable theoretical basis for the future structural optimization and design of effective therapeutic agents based on the imidazo[2,1-f] nih.govnih.govnih.govtriazine framework. nih.gov

Investigation of Tautomerism and Isomerism within the Imidazo[2,1-f]nih.govnih.govnih.govtriazine-2,4-dione Framework

The 1H-imidazo[2,1-f] nih.govnih.govnih.govtriazine-2,4-dione framework possesses structural features that allow for the existence of various tautomeric and isomeric forms. Tautomers are constitutional isomers that readily interconvert, and their relative stability can significantly influence the compound's chemical properties and biological interactions.

For the dione moiety, keto-enol tautomerism is a primary consideration. The carbonyl groups at positions 2 and 4 can potentially tautomerize to their enol forms, creating hydroxyl groups and shifting the double bond location. This would result in 2-hydroxy- or 4-hydroxy-imidazo[2,1-f] nih.govnih.govnih.govtriazin-one structures. This type of amide-imidic acid tautomerism is common in heterocyclic systems containing lactam structures.

Furthermore, prototropic tautomerism involving the migration of a proton between the nitrogen atoms of the fused imidazole and triazine rings is also possible. The hydrogen atom on the imidazole nitrogen (N1) could potentially shift to other nitrogen atoms in the bicyclic system, leading to different tautomeric forms. A similar phenomenon is observed in related heterocyclic systems like 1,2,4-triazole (B32235) thiones, which exist in equilibrium between thione and thiol forms. nih.gov

Beyond tautomerism, skeletal isomerism is also a relevant area of investigation. The arrangement of the fused rings can vary, leading to different constitutional isomers with the same molecular formula but distinct connectivity. For example, the imidazo[2,1-f] nih.govnih.govnih.govtriazine system is one of several possible imidazotriazine isomers. Studies on related fused systems, such as imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines, have shown that they can undergo base-catalyzed skeletal rearrangements to yield regioisomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine derivatives. nih.gov This highlights the potential for similar isomerizations within the imidazotriazine core under specific chemical conditions, which could be a crucial factor in both synthesis and biological activity.

Future Perspectives and Research Directions in Imidazo 2,1 F 1 2 3 Triazine 2,4 Dione Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for Diverse Chemical Libraries

The development of efficient and environmentally benign synthetic methodologies is paramount for advancing the study of imidazo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine-2,4-dione derivatives. Future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Key areas of exploration include:

Green Chemistry Approaches: The application of green tools such as microwave irradiation, ultrasound-assisted synthesis, and ball milling is expected to increase. researchgate.netnih.gov These techniques can accelerate reaction rates, improve yields, and reduce the need for hazardous solvents, aligning with the principles of sustainable chemistry. researchgate.net

One-Pot and Multicomponent Reactions: Designing one-pot syntheses and multicomponent reactions (MCRs) will be a priority. nih.gov These strategies enhance efficiency by combining several synthetic steps into a single operation, minimizing purification processes and resource consumption. nih.govrsc.org For instance, domino annulation reactions could provide a powerful tool for constructing the core triazine ring system from readily available starting materials. rsc.org

Catalyst-Free Methodologies: The development of catalyst-free synthetic routes, such as those developed for other triazine derivatives, offers a promising avenue for creating 1,3,5-triazine-2,4-dithiones and could be adapted for the imidazo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine-2,4-dione scaffold. nih.gov

Diversity-Oriented Synthesis (DOS): Future synthetic strategies will be geared towards the rapid generation of diverse chemical libraries. By systematically varying substituents on the imidazotriazine core, researchers can create large collections of analogues for high-throughput screening against various biological targets. Cascade reactions and rearrangements, such as those used to create imidazo[4,5-e] nih.govnih.govthiazino[2,3-c] nih.govresearchgate.netresearchgate.nettriazines, could be explored to introduce novel structural complexity. nih.gov

Table 1: Emerging Sustainable Synthetic Strategies

Synthetic Strategy Key Advantages Potential Application for Imidazo[2,1-f] nih.govresearchgate.netresearchgate.nettriazines
Microwave Irradiation Rapid heating, shorter reaction times, higher yields. researchgate.net Acceleration of cyclization and condensation steps.
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved mass transfer. nih.gov Facilitating reactions involving solid reagents or heterogeneous mixtures.
One-Pot Reactions Increased efficiency, reduced waste, simplified workup. nih.gov Sequential formation of the imidazole (B134444) and triazine rings in a single vessel.
Multicomponent Reactions High atom economy, convergent synthesis, library generation. nih.gov Rapid assembly of the fused heterocyclic core from simple building blocks.

Application of Advanced Spectroscopic Techniques for Elucidating Complex Isomeric and Tautomeric Equilibria

The 1H-imidazo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine-2,4-dione core is susceptible to tautomerism, a form of isomerism involving the migration of a proton. nih.gov These different tautomers can exhibit distinct chemical properties and biological activities, making their characterization crucial. However, the rapid interconversion between tautomers often makes their individual study challenging with conventional spectroscopic methods. researchgate.net

Future research should leverage advanced spectroscopic techniques to overcome these hurdles:

Solvent-Dependent NMR Studies: While 1H and 13C-NMR are standard tools, future studies should systematically employ a range of solvents with varying polarities. In polar solvents like DMSO, the rate of tautomerization can be slowed, allowing for the potential observation of distinct signals for coexisting tautomers. researchgate.net

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) and variable-temperature NMR will be essential for assigning complex spectra and studying the dynamics of the tautomeric equilibrium.

Resonant Inelastic X-ray Scattering (RIXS): This powerful technique has shown promise in disentangling the overlapping spectral responses of coexisting tautomers in solution. nih.gov Applying RIXS to the imidazotriazine system could provide unprecedented insight into the electronic structure of each individual tautomer at the site of proton exchange. nih.gov

Vibrational Spectroscopy with Computational Support: The combined use of experimental Infrared (IR) and Raman spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), can help to identify the vibrational modes characteristic of each tautomer, aiding in the interpretation of complex experimental spectra. mdpi.com

Understanding these equilibria is critical, as a protein target may preferentially bind a tautomer that is only present in low abundance in aqueous solution. nih.gov

Development and Integration of More Sophisticated Computational Models for Predictive Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For the imidazo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine-2,4-dione system, future research will benefit from the development and integration of more sophisticated and predictive computational models.

Key directions include:

Quantum Mechanics (QM) for Tautomerism: High-level DFT calculations will be crucial for accurately predicting the relative stabilities of different tautomers and isomers in both the gas phase and in solution, using models like the Polarizable Continuum Model (PCM). researchgate.net These calculations can also elucidate the mechanisms and energy barriers of intramolecular proton transfer. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Building on existing 3D-QSAR models for other triazine derivatives, researchers can develop robust models for imidazotriazines. nih.govrsc.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can identify key structural features that correlate with biological activity, guiding the design of more potent compounds. nih.gov

Molecular Docking and Dynamics: As new biological targets are identified, molecular docking will be used to predict the binding modes of imidazotriazine derivatives within the target's active site. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing a more dynamic picture of the ligand-receptor complex. rsc.org

ADME/Tox Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties will be integrated early in the design process. This will help prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. researchgate.net

These computational approaches will create a feedback loop with synthetic chemistry, allowing for a more rational, hypothesis-driven approach to the design and optimization of novel imidazo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine-2,4-dione derivatives.

Identification and Validation of New Molecular Targets for Therapeutic and Agrochemical Applications

The fused imidazo (B10784944) nih.govresearchgate.netresearchgate.nettriazine scaffold is a component of compounds with a wide array of biological activities. A key future direction is to systematically screen derivatives of 1H-imidazo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine-2,4-dione to identify and validate novel molecular targets for both therapeutic and agrochemical purposes.

Potential areas for investigation include:

Oncology: Given that related fused heterocycles like pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine are integral to several kinase inhibitors, a primary focus should be on screening against various protein kinases involved in cancer progression. nih.govnih.gov

Infectious Diseases: Derivatives have shown promise as antiviral agents, particularly against Hepatitis C virus (HCV) by targeting the NS5B polymerase. nih.gov Screening against other viral enzymes (e.g., proteases, helicases) and against bacterial or fungal targets is a logical next step. researchgate.net The structural similarity to purine (B94841) nucleosides suggests potential as inhibitors of enzymes like adenosine (B11128) deaminase. rsc.org

Neuroscience: Certain imidazotriazine derivatives have been identified as selective agonists for GABAA receptor subtypes, indicating potential for developing novel anxiolytic or anticonvulsant agents. researchgate.net

Inflammatory Diseases: Imidazotriazines have been explored as potential anti-asthma agents by inhibiting histamine (B1213489) release. nih.gov Further investigation into their effects on other inflammatory pathways, such as cyclooxygenase (COX) enzymes, is warranted. ymerdigital.com

Agrochemicals: The 1,2,4-triazole (B32235) ring is a common feature in many commercial fungicides, herbicides, and plant growth regulators. researchgate.netrjptonline.org Screening imidazo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine-2,4-dione libraries for such activities could lead to the development of new crop protection agents. rjptonline.org

Table 2: Potential Biological Targets and Applications

Application Area Potential Molecular Target(s) Therapeutic/Agrochemical Indication
Oncology Protein Kinases (e.g., VEGFR-2) ijpsr.info, CYP1A1 ijpsr.info Cancer Therapy nih.govnih.gov
Virology Viral Polymerases (e.g., HCV NS5B) nih.gov Antiviral Agents (e.g., Hepatitis C) nih.gov
Neurology GABAA Receptor Subtypes researchgate.net Anxiolytics, Anticonvulsants
Inflammation Histamine Release Pathways nih.gov, COX Enzymes ymerdigital.com Asthma, Anti-inflammatory Agents
Agriculture Fungal/Plant-Specific Enzymes Fungicides, Herbicides, Plant Growth Regulators researchgate.netrjptonline.org

Design and Synthesis of Next-Generation Imidazo[2,1-f]nih.govresearchgate.netresearchgate.nettriazine-Based Chemical Probes and Ligands

Once a novel molecular target is validated, the next step involves the rational design and synthesis of specialized molecules to study its function. Future work should focus on transforming "hit" compounds from initial screens into high-affinity, selective chemical probes and ligands.

This will involve:

Structure-Activity Relationship (SAR) Studies: Following the identification of an active compound, systematic modifications will be made to its structure to probe interactions with the biological target. This iterative process of synthesis and biological testing is crucial for improving potency and selectivity.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (substituents with similar physical or chemical properties) can be used to fine-tune a molecule's properties, such as solubility, metabolic stability, and target affinity.

Development of Chemical Probes: Active and selective ligands can be further modified by incorporating reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. These chemical probes are invaluable tools for visualizing the target protein in cells, identifying its binding partners, and studying its biological role.

Fragment-Based Design: This approach involves screening smaller molecular fragments that bind weakly to the target and then growing or linking them to create more potent lead compounds. The imidazo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine-2,4-dione core could serve as a starting scaffold onto which active fragments are elaborated.

The ultimate goal is to create next-generation ligands that are not only potent but also highly selective for their intended target, minimizing off-target effects and providing precise tools for biological research.

Promoting Interdisciplinary Approaches in Fused Heterocycle Research to Bridge Chemistry and Biology

The full potential of the 1H-imidazo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine-2,4-dione scaffold can only be realized through a concerted, interdisciplinary research effort. The historical separation between synthetic chemistry and applied biology often creates a bottleneck in translating fundamental chemical discoveries into practical applications.

Future progress will depend on fostering collaborations that bridge this gap:

Integrated Research Teams: Establishing research programs that include synthetic organic chemists, computational chemists, spectroscopists, biochemists, pharmacologists, and agricultural scientists will be essential.

Open Access Data and Libraries: Creating shared databases of synthesized compounds, their spectroscopic and physicochemical properties, and their biological screening data will accelerate discovery. Making diverse chemical libraries available to a wide range of biological researchers will increase the chances of identifying novel activities.

Feedback-Loop Driven Research: An effective interdisciplinary approach involves a continuous feedback loop. Biologists identify and validate targets, informing the design criteria for chemists. Synthetic chemists create new molecules, which are then analyzed by computational chemists and spectroscopists before being passed back to biologists for testing. The results of these tests then inform the next round of molecular design and synthesis.

By promoting these synergistic collaborations, the scientific community can ensure that the promising chemical properties of the imidazo[2,1-f] nih.govresearchgate.netresearchgate.nettriazine-2,4-dione core are effectively translated into new therapeutic agents, advanced agrochemicals, and powerful tools for scientific discovery.

Q & A

Basic: What synthetic methodologies are commonly employed for 1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions of triazine precursors with imidazole derivatives under controlled conditions. Key steps include:

  • Precursor Functionalization : Use of halogenated intermediates (e.g., bromobenzyl groups) to enhance reactivity .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO improve solubility and reaction rates .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Pd for cross-coupling) can optimize yields .

Optimization Strategy :
Employ a factorial design to systematically vary parameters (temperature, catalyst loading, solvent ratio). For example:

FactorLevels Tested
Temperature80°C, 100°C, 120°C
Catalyst (%)0.5, 1.0, 2.0
Reaction Time6h, 12h, 24h
This approach identifies interactions between variables to maximize yield while minimizing side reactions .

Advanced: How can computational tools resolve contradictions in proposed reaction mechanisms for this compound?

Methodological Answer:
Discrepancies in mechanistic pathways (e.g., nucleophilic vs. electrophilic attack) can be addressed via:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and compare activation energies. For example, ICReDD’s reaction path search methods validate intermediates using Gibbs free energy profiles .
  • Kinetic Isotope Effects (KIE) : Experimental KIE data can be cross-validated with computational predictions to confirm or refute proposed steps .
  • Feedback Loops : Integrate experimental data (e.g., NMR kinetics) into computational models to refine mechanistic hypotheses iteratively .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions .
    • IR Spectroscopy : Confirm carbonyl (C=O) and triazine ring vibrations (e.g., 1650–1750 cm⁻¹ for dione groups) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects and hydrogen-bonding networks, critical for confirming regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.